2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of quaternary ammonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide typically involves the reaction of a spirocyclic amine with an alkyl halide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The process generally involves the following steps:
Formation of the Spirocyclic Amine: This is achieved through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Quaternization: The spirocyclic amine is then reacted with an alkyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution: Common reagents include silver nitrate (AgNO₃) for halide exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide involves its interaction with biological membranes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Benzyltrimethylammonium iodide
Uniqueness
2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it particularly effective in applications where conventional quaternary ammonium compounds may not perform as well.
Eigenschaften
CAS-Nummer |
61343-36-0 |
---|---|
Molekularformel |
C13H26IN |
Molekulargewicht |
323.26 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylpropyl)-2-azoniaspiro[4.4]nonane;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-12(2)10-14(3)9-8-13(11-14)6-4-5-7-13;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YTYCWUGRGYYPIS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[N+]1(CCC2(C1)CCCC2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.